

# Technical Support Center: Nitrogen Triiodide (NI<sub>3</sub>) Synthesis

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Compound of Interest		
Compound Name:	Nitrogen triiodide	
Cat. No.:	B076957	Get Quote

Disclaimer: **Nitrogen triiodide** (NI<sub>3</sub>) and its ammonia adduct (NI<sub>3</sub>·NH<sub>3</sub>) are extremely sensitive contact explosives.[1] The procedures and information provided are intended for educational and informational purposes for qualified researchers and scientists. These materials should only be handled by experienced professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and safety measures in place.[2] Never store or transport dry NI<sub>3</sub>·NH<sub>3</sub>.[3] Detonation can be triggered by the slightest touch, vibration, or even a strong air current.[1][4]

# Frequently Asked Questions (FAQs)

Q1: What is the primary product when reacting crystalline iodine with aqueous ammonia?

A1: The reaction between iodine and aqueous ammonia does not typically produce pure **nitrogen triiodide** (NI<sub>3</sub>). Instead, it forms an ammonia adduct, NI<sub>3</sub>·NH<sub>3</sub>, which precipitates as a dark brown or black solid.[5] This adduct is what is commonly used in chemical demonstrations.[6] Pure NI<sub>3</sub> is even more unstable and requires an ammonia-free synthesis route, such as the reaction of boron nitride with iodine monofluoride at low temperatures.[1]

Q2: How does the particle size of the initial crystalline iodine affect the formation of the NI<sub>3</sub>·NH<sub>3</sub> adduct?

A2: The particle size of the crystalline iodine has a significant impact on the reaction. Grinding the iodine crystals into a fine powder before reacting them with ammonia increases the







available surface area for the reaction.[5][7] This leads to a more thorough conversion and a significantly higher yield of the NI<sub>3</sub>·NH<sub>3</sub> precipitate.[5][7]

Q3: Why is the NI<sub>3</sub>·NH<sub>3</sub> adduct so unstable?

A3: The extreme instability is attributed to the significant steric strain within the molecule.[4] Three large iodine atoms are bonded to a much smaller central nitrogen atom, causing crowding and weakening the N-I bonds.[1][4] The decomposition reaction is highly favorable (exothermic) and results in the formation of very stable nitrogen gas (N<sub>2</sub>) and iodine vapor (I<sub>2</sub>). [1][8] The large and rapid increase in volume from a solid to multiple moles of gas is what creates the explosive effect.[9]

Q4: Is the NI<sub>3</sub>·NH<sub>3</sub> adduct stable when wet?

A4: The NI<sub>3</sub>·NH<sub>3</sub> adduct is relatively more stable when it is wet with ammonia solution, especially when kept cold and in the dark.[4][9] The presence of ammonia molecules within the crystal structure helps to stabilize it.[3] The material becomes extremely sensitive and explosive as it dries and the stabilizing ammonia molecules evaporate.[3]

## **Troubleshooting Guide**



Issue/Observation	Probable Cause	Recommended Action (Proceed with Extreme Caution)
Low yield of precipitate.	Insufficient surface area of iodine.	Use iodine that has been ground into a fine powder with a mortar and pestle to increase the reactive surface area.[2][5] Ensure the ammonia solution is concentrated (e.g., 0.880 S.G.).[5]
Reaction appears slow or incomplete.	Large iodine crystals are being used.	Gently stir the mixture to suspend the iodine powder in the ammonia solution. Do not attempt to crush the crystals while in the solution.[7] Allow for a sufficient reaction time (at least 5-10 minutes).[5][7]
The dried product fails to detonate upon light contact.	The product may not be completely dry.	DO NOT APPLY MORE PRESSURE. Leave the material undisturbed in a secure location (e.g., a fume hood) to dry completely. Air movement can aid drying but may also cause detonation.[4] If it still fails to detonate, it must be disposed of safely.
Accidental spill of the wet precipitate.	Mishandling during filtration or transfer.	Do not attempt to wipe or scrape the wet solid. Gently flood the area with a large excess of water to keep it wet and desensitized. Use a sodium thiosulfate solution to neutralize the iodine and render the area safe.[1]



Purple/brown stains on lab		Stains can be removed with a
surfaces or skin after	Deposition of iodine vapor (I2).	solution of sodium thiosulfate.
detonation.		[1][3]

### **Data Presentation**

While precise quantitative data correlating specific particle sizes to yield percentages are not readily available in the cited literature, the qualitative relationship is well-established.

Table 1: Qualitative Effect of Iodine Particle Size on NI<sub>3</sub>·NH<sub>3</sub> Formation

Iodine Particle Size	Relative Surface Area	Expected Reaction Rate	Expected Yield
Coarse Crystals	Low	Slow	Low / Incomplete
Fine Powder	High	Fast	High / More Complete[5][7]

# **Experimental Protocols**

This protocol is adapted from procedures intended for small-scale chemical demonstrations and must be performed with extreme caution.[2][5][7]

Objective: To synthesize a small, demonstration-scale quantity of NI<sub>3</sub>·NH<sub>3</sub>.

#### Materials:

- Iodine crystals (≤ 0.5 grams)[2]
- Concentrated aqueous ammonia (0.880 S.G.)[2]
- Pestle and mortar[2]
- Beakers (plastic preferred)[7]
- Filter paper and funnel[2]

## Troubleshooting & Optimization





- Glass stirring rod[2]
- Heat-proof mat[2]
- Feather attached to a long stick (e.g., meter rule)[2][5]

Procedure:

Part 1: Preparation (Perform in a Fume Hood with PPE)

- Safety First: Don appropriate PPE, including a face shield, safety goggles, and nitrile gloves.
   [2] Ensure a heat-proof mat and detonation tool (feather on a stick) are ready.
- Grind Iodine: Weigh no more than 0.5 g of iodine crystals. Transfer them to a pestle and mortar and carefully grind them into a fine powder.[2] This step is crucial for achieving a good yield.
- Initial Reaction: Transfer the iodine powder to a small beaker. Add approximately 4-5 mL of concentrated ammonia solution and stir gently with a glass rod for about 30 seconds.[2][7]
- Reaction Time: Allow the mixture to stand for at least 5 minutes. The NI₃·NH₃ adduct will form as a dark brown/black precipitate.[2][7]

Part 2: Isolation and Drying (Highest Risk Phase) 5. Filtration: Set up a filter funnel and paper over a flask. Swirl the beaker to suspend the precipitate and pour the entire mixture onto the filter paper to collect the solid.[2] 6. Washing: While the beaker is inverted, use a pipette to wash any remaining solid from the beaker onto the filter paper using a small amount of fresh concentrated ammonia.[2] 7. Drying Setup: Turn off the fume hood sash to prevent air currents. [2] Carefully remove the wet filter paper, open it flat, and place it on a heat-proof mat in a secure, undisturbed location. 8. Drying: Allow the precipitate to dry completely. The time required will vary. The material is extremely sensitive once dry.[3]

Part 3: Detonation and Disposal 9. Detonation: Once dry, the NI<sub>3</sub>·NH<sub>3</sub> can be detonated by touching it lightly with the feather attached to a long stick.[1] The demonstrator should wear ear protection.[2] 10. Disposal: Any remaining or un-detonated NI<sub>3</sub>·NH<sub>3</sub> must be neutralized. This can be done by carefully adding a 5 M NaOH solution or by flooding with a large excess of

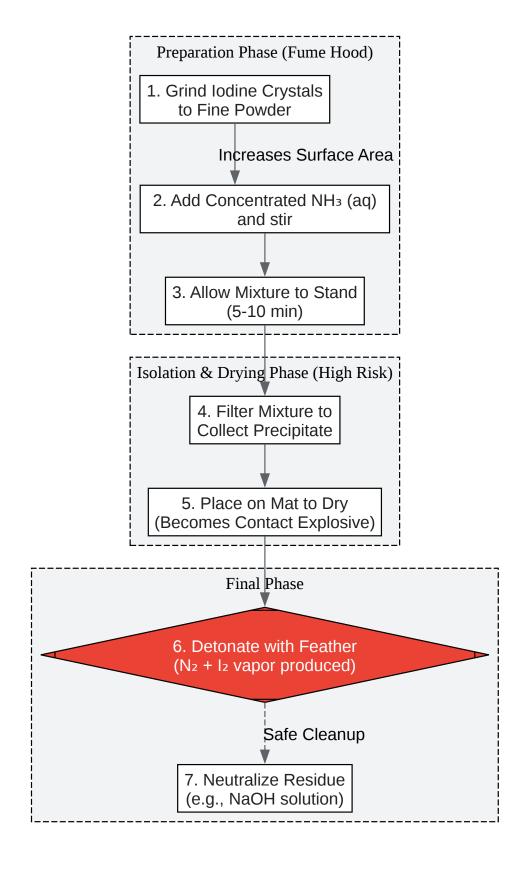


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water.[2][10] All glassware can be cleaned with sodium thiosulfate solution to remove iodine stains.[1]

# **Visualizations**

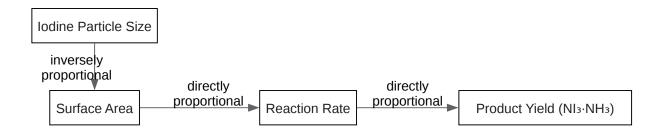




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Caption: Experimental workflow for the synthesis of NI<sub>3</sub>·NH<sub>3</sub>.





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Caption: Effect of iodine particle size on NI<sub>3</sub>·NH<sub>3</sub> formation.

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